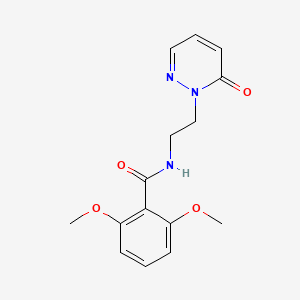

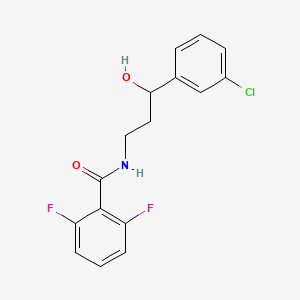

![molecular formula C13H19N3O B2636872 2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine CAS No. 2201692-10-4](/img/structure/B2636872.png)

2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of pharmacological activities and are important in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of a compound like this would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a cyclopropyl group, a methyl group, and a 1-methylpyrrolidin-3-yl group .Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, but the exact reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Applications De Recherche Scientifique

Parallel Synthesis of Pyrimidine Derivatives

Bojana Črček et al. (2012) discussed the parallel solution-phase synthesis approach for creating a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. This process involved transforming itaconic acid into substituted pyrimidine-5-carboxylic acids, followed by parallel amidation to afford the corresponding carboxamides. These compounds were noted for their purity and good overall yields, marking their importance in chemical synthesis and potential applications in various biological activities (Črček et al., 2012).

Antiviral and Antimicrobial Properties

M. N. Nasr and M. M. Gineinah (2002) synthesized and investigated a series of pyrimidine derivatives for their antiviral properties. These compounds exhibited significant activity against herpes simplex virus (HSV), highlighting the potential of pyrimidine derivatives in antiviral research and therapy (Nasr & Gineinah, 2002).

Additionally, research by P. P. Deohate and Kalpana A. Palaspagar (2020) showed the insecticidal and antimicrobial potential of pyrimidine-linked pyrazole heterocyclics, synthesized via microwave irradiative cyclocondensation. These compounds were effective against Pseudococcidae insects and selected microorganisms, suggesting their applicability in addressing agricultural pests and pathogens (Deohate & Palaspagar, 2020).

Structural and Chemical Analysis

The crystal structure analysis of cyprodinil, a compound with a pyrimidine core, was conducted by Youngeun Jeon et al. (2015). This study provided insights into the spatial arrangement of the pyrimidine ring and its interactions within the crystal lattice, contributing to a better understanding of the molecular geometry and stability of such compounds (Jeon et al., 2015).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-cyclopropyl-4-methyl-6-(1-methylpyrrolidin-3-yl)oxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-9-7-12(15-13(14-9)10-3-4-10)17-11-5-6-16(2)8-11/h7,10-11H,3-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZIJCCLPOGXDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C2CC2)OC3CCN(C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

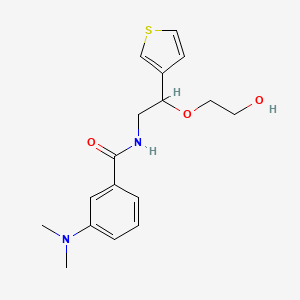

![[1-(2-Fluorophenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2636791.png)

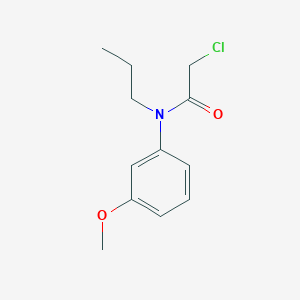

![ethyl 3-(8-(4-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2636792.png)

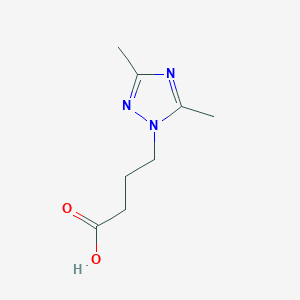

![3,4,5-trimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636793.png)

![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2636795.png)

![2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-pyrrolidin-1-ylpyrimidine](/img/structure/B2636797.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2636808.png)

![ethyl N-{2-[2-(3-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate](/img/structure/B2636809.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2636811.png)